

Application Notes and Protocols for PU139 in Histone Acetylation Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It effectively targets multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300, making it a valuable tool for studying the roles of histone acetylation in various biological processes.^{[1][2]} Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. Dysregulation of this process is implicated in numerous diseases, including cancer. **PU139** has been shown to induce histone hypoacetylation, inhibit cancer cell growth, and trigger caspase-independent cell death, highlighting its potential as a therapeutic agent and a research tool.^{[2][3]}

These application notes provide detailed protocols for utilizing **PU139** in histone acetylation analysis, enabling researchers to investigate its mechanism of action and its effects on cellular processes.

Data Presentation

In Vitro Inhibitory Activity of PU139 against Histone Acetyltransferases

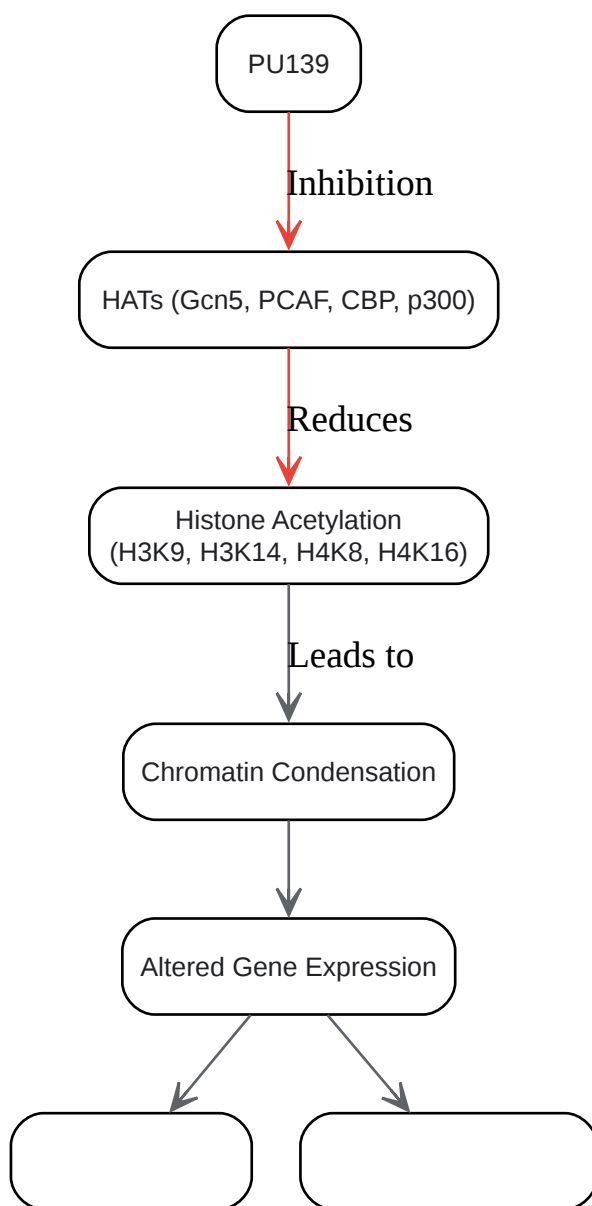
Histone Acetyltransferase (HAT)	IC50 (μM)
Gcn5	8.39[1]
p300/CBP-associated factor (PCAF)	9.74[1]
CREB-binding protein (CBP)	2.49[1]
p300	5.35[1]

Cellular Growth Inhibition by PU139

Cell Line	Cancer Type	GI50 (μM)
A431	Epidermoid Carcinoma	<60[1]
A549	Alveolar Basal Epithelial Adenocarcinoma	<60[1]
A2780	Ovarian Carcinoma	<60[1]
HepG2	Hepatocellular Carcinoma	<60[1]
SW480	Colon Adenocarcinoma	<60[1]
U-87 MG	Glioblastoma-Astrocytoma	<60[1]
HCT116	Colon Carcinoma	<60[1]
SK-N-SH	Neuroblastoma	<60[1]
MCF7	Breast Carcinoma	<60[1]

Signaling Pathways and Experimental Workflows

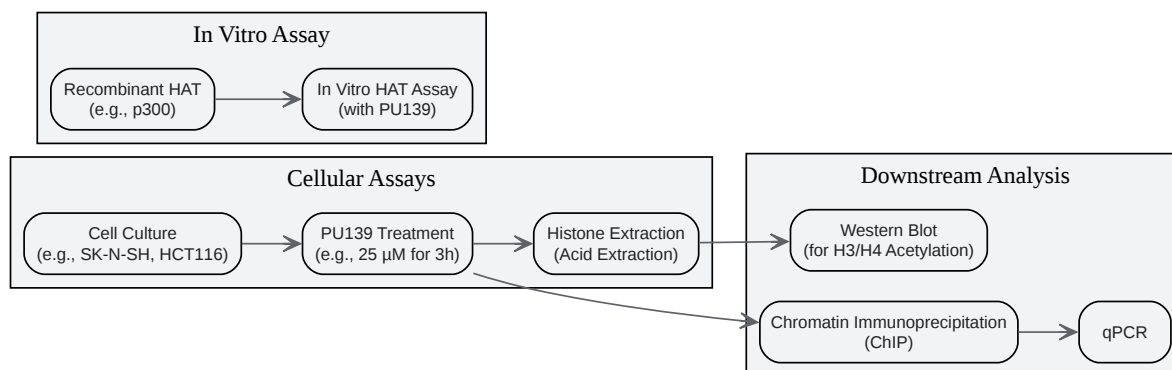
Proposed Signaling Pathway of PU139 Action



[Click to download full resolution via product page](#)

Caption: **PU139** inhibits HATs, leading to histone hypoacetylation and altered gene expression, resulting in cell cycle arrest and caspase-independent cell death.

Experimental Workflow for Histone Acetylation Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing the effect of **PU139** on histone acetylation in cultured cells.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for determining the inhibitory activity of **PU139** against a specific HAT enzyme in a test tube.

Materials:

- Recombinant human HAT enzyme (e.g., p300, Gcn5, PCAF, CBP)
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- **PU139**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Scintillation fluid and counter or appropriate detection reagents for non-radioactive assays

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone peptide substrate.
- Add varying concentrations of **PU139** (e.g., 0.1 μ M to 100 μ M) to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Pre-incubate the mixture for 10 minutes at 30°C to allow **PU139** to bind to the HAT enzyme.
- Initiate the reaction by adding Acetyl-CoA (containing a radioactive label like [3H] or [14C] if using a radiometric assay).
- Incubate the reaction for 15-30 minutes at 30°C.
- Stop the reaction (e.g., by adding acetic acid).
- Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate buffer to remove unincorporated [3H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the detection steps of the specific kit used.
- Calculate the percentage of HAT activity inhibition for each **PU139** concentration and determine the IC50 value.

Analysis of Cellular Histone Acetylation by Western Blot

This protocol describes the analysis of global histone acetylation levels in cells treated with **PU139**.

Materials:

- Cell culture medium and supplements
- **PU139**
- Phosphate-buffered saline (PBS)

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Sulfuric acid (for histone extraction)
- Trichloroacetic acid (TCA)
- Acetone
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and total histone H3 (as a loading control).[\[3\]](#)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of **PU139** (e.g., 25 μ M) for a specific duration (e.g., 3 hours).[\[3\]](#)
- Histone Extraction (Acid Extraction Method):
 - Harvest the cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
 - Centrifuge to pellet the nuclei.
 - Resuspend the nuclear pellet in 0.2 N sulfuric acid and incubate overnight at 4°C with gentle rotation.[\[3\]](#)

- Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
- Precipitate the histones by adding TCA to a final concentration of 20% and incubating on ice for 1 hour.
- Centrifuge to pellet the histones and wash the pellet twice with ice-cold acetone.
- Air-dry the histone pellet and resuspend in water.
- Western Blotting:
 - Determine the protein concentration of the histone extracts using a BCA assay.
 - Denature the histone samples by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate.
 - Analyze the band intensities to determine the relative levels of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of **PU139** on histone acetylation at specific gene promoters.

Materials:

- Cell culture reagents
- **PU139**

- Formaldehyde (for cross-linking)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Sonication or enzymatic digestion reagents
- ChIP dilution buffer
- Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification
- qPCR primers for target gene promoters

Procedure:

- **Cell Treatment and Cross-linking:** Treat cells with **PU139** as described for the Western blot protocol. Cross-link proteins to DNA by adding formaldehyde to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Fragmentation:** Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
- **Immunoprecipitation:**

- Dilute the fragmented chromatin in ChIP dilution buffer.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the pre-cleared chromatin with the specific antibody against the acetylated histone of interest overnight at 4°C. Include a negative control with a non-specific IgG.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters using qPCR. Analyze the data relative to the input DNA to determine the enrichment of the histone acetylation mark at the target loci.

In Vivo Studies

PU139 has demonstrated in vivo efficacy in a neuroblastoma xenograft model. When administered intraperitoneally at 25 mg/kg, **PU139** significantly inhibited tumor growth and synergized with the chemotherapeutic drug doxorubicin.[1] These studies also confirmed that **PU139** treatment leads to histone hypoacetylation (H3K9, H3K14, H4K8, and H4K16) in vivo. [3]

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PU139 in Histone Acetylation Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678330#pu139-for-histone-acetylation-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com